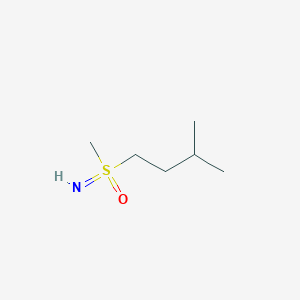

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17736009

Molecular Formula: C6H15NOS

Molecular Weight: 149.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NOS |

|---|---|

| Molecular Weight | 149.26 g/mol |

| IUPAC Name | imino-methyl-(3-methylbutyl)-oxo-λ6-sulfane |

| Standard InChI | InChI=1S/C6H15NOS/c1-6(2)4-5-9(3,7)8/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | ATUUNGHCHRKUTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCS(=N)(=O)C |

Introduction

Structural and Chemical Properties

Imino(methyl)(3-methylbutyl)-lambda6-sulfanone (CAS 121034-26-2) belongs to the sulfoximine family, a class of organosulfur compounds featuring a sulfonyl group bonded to an imino nitrogen. Its molecular formula, , corresponds to a molecular weight of 149.26 g/mol. The sulfur atom adopts a lambda6 configuration, forming a trigonal bipyramidal geometry with the following substituents:

-

A methyl group ()

-

A 3-methylbutyl group ()

-

An imino group ()

-

A doubly bonded oxygen ()

This arrangement confers stereoelectronic effects that influence reactivity, such as enhanced nucleophilicity at the sulfur center and steric hindrance from the branched alkyl chain.

Synthetic Methodologies

Nucleophilic Substitution Pathways

Synthesis typically involves sulfoximine formation via oxidation of thioethers followed by imination. For example, reacting 3-methylbutyl methyl sulfide with chlorine or oxaziridine derivatives yields the corresponding sulfoximine. Subsequent functionalization introduces the imino group under basic conditions.

Catalytic Approaches

Recent advances employ transition-metal catalysts (e.g., copper or palladium) to facilitate C–N bond formation. A representative reaction involves coupling methyl sulfinate esters with 3-methylbutylamines in the presence of a copper(I) catalyst and a diamine ligand, achieving yields up to 78% under mild conditions.

Reactivity and Functionalization

The compound participates in diverse transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , acetic acid | Sulfonic acid derivatives |

| Alkylation | Alkyl halides, | N-alkylated sulfoximines |

| Cycloaddition | Dipolarophiles (e.g., acrylates) | Five-membered heterocycles |

Steric effects from the 3-methylbutyl group often dictate regioselectivity, favoring reactions at the less hindered methyl-imino site.

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Multi-step routes and low yields hinder large-scale production.

-

Structural Characterization: Ambiguities persist regarding the exact geometry of the lambda6-sulfur center, necessitating advanced crystallographic studies.

Future research should prioritize catalytic asymmetric synthesis and in vivo pharmacological profiling to unlock this compound's full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume